![molecular formula C28H24N2O2 B387585 3-[(E)-({4'-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL](/img/structure/B387585.png)
3-[(E)-({4'-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and an appropriate amine derivative. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting Schiff base is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Esters or ethers, depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology
Antimicrobial Activity: Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: The compound has demonstrated potent antioxidant activity, making it a potential candidate for therapeutic applications.
Medicine
Drug Development: Due to its biological activities, the compound is being explored for its potential use in drug development, particularly as an antimicrobial and antioxidant agent.
Industry
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The biological activities of 3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol are primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial or antioxidant effects . The compound’s phenolic hydroxyl group also plays a crucial role in its antioxidant activity by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol (H2L1)
- 6-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol (H2L2)
- 2-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol (H2L3)
- 5-(Benzyloxy)-2-(((2-hydroxyphenyl)imino)methyl)phenol (H2L4)
Uniqueness
3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol is unique due to its specific structural features, such as the presence of both hydroxyl and imine groups, which contribute to its diverse chemical reactivity and biological activities. Its ability to form stable metal complexes further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C28H24N2O2 |
|---|---|
Poids moléculaire |
420.5g/mol |
Nom IUPAC |
3-[[4-[4-[(3-hydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]phenol |
InChI |
InChI=1S/C28H24N2O2/c1-19-13-23(9-11-27(19)29-17-21-5-3-7-25(31)15-21)24-10-12-28(20(2)14-24)30-18-22-6-4-8-26(32)16-22/h3-18,31-32H,1-2H3 |
Clé InChI |
XZSNDZJWOSCDED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=CC=C3)O)C)N=CC4=CC(=CC=C4)O |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=CC=C3)O)C)N=CC4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


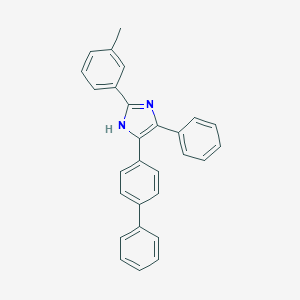
![2-{1-Cyclopropyl-3-[4-(dimethylamino)phenyl]-2-propenylidene}malononitrile](/img/structure/B387507.png)
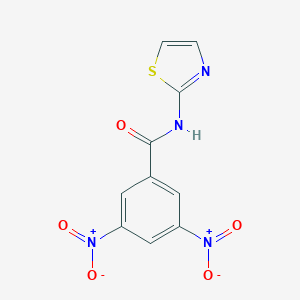
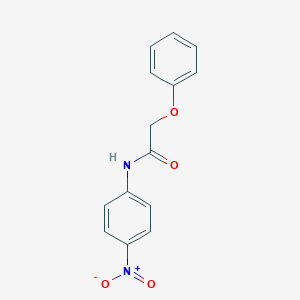
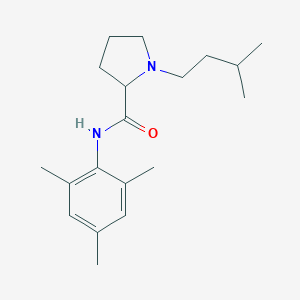
![(E)-2-((4-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B387514.png)
![2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B387515.png)
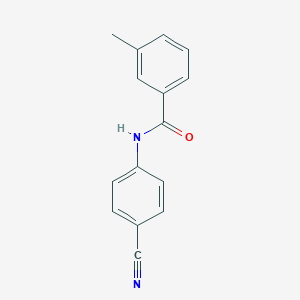
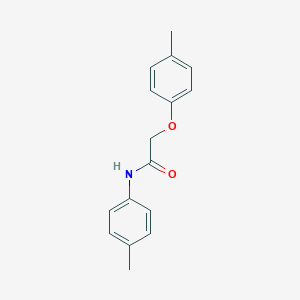
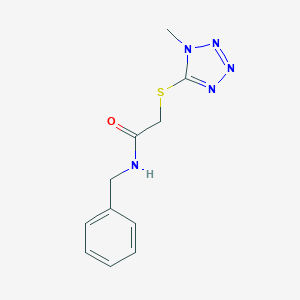
![2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B387521.png)
![4-(5-Phenyl-4H-[1,2,4]triazol-3-ylazo)-phenol](/img/structure/B387522.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B387525.png)
![4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B387527.png)
